molecular formula C25H21N3O6S B3029842 3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid CAS No. 801311-41-1

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid

Cat. No.: B3029842
CAS No.: 801311-41-1
M. Wt: 491.5
InChI Key: SZZXZRJNNBZBOV-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-14-9-19(35(32,33)18-8-3-5-15(10-18)25(30)31)12-20-22(14)27-13-21(24(26)29)23(20)28-16-6-4-7-17(11-16)34-2/h3-13H,1-2H3,(H2,26,29)(H,27,28)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZXZRJNNBZBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119861
Record name 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801311-41-1
Record name 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801311-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid, also known by its CAS number 801316-10-9, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the human aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in hormone metabolism and is implicated in various malignancies, including castration-resistant prostate cancer (CRPC).

Chemical Structure

The compound's structure can be represented by the following molecular formula:

C26H23N3O4S\text{C}_{26}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}

Recent studies have highlighted the selectivity of this compound for AKR1C3 over its isoform AKR1C2. The binding dynamics reveal that the tetrahydroquinoline moiety of the compound fits into the SP1 pocket of AKR1C3, facilitating strong interactions with surrounding residues. This selectivity is attributed to differences in binding modes between the two isoforms, which has been elucidated through advanced computational methods such as molecular dynamics simulations and free energy calculations .

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against AKR1C3, with selectivity ratios reaching up to 5000-fold compared to AKR1C2. This selectivity is crucial for minimizing off-target effects, which is a significant concern in drug development for cancer therapies .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Prostate Cancer Models : In a study involving CRPC models, treatment with this compound resulted in significant tumor regression and reduced levels of androgen-responsive genes, indicating its potential as a therapeutic agent .
  • Hormonal Regulation : The compound's ability to inhibit AKR1C3 has been linked to altered levels of steroid hormones, which are critical in hormone-dependent cancers. This effect was quantified through serum hormone level assessments post-treatment .

Data Table: Summary of Biological Activity

Parameter Value
CAS Number 801316-10-9
Molecular Weight 473.54 g/mol
Target Enzyme AKR1C3
Selectivity Ratio (AKR1C3/AKR1C2) Up to 5000-fold
Efficacy in Tumor Models Significant tumor regression
Impact on Hormone Levels Altered steroid hormone levels

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
  • CAS No.: 801311-41-1
  • Molecular Formula : C₂₅H₂₁N₃O₆S
  • Molecular Weight : 491.12 g/mol

Structural Features :
This compound is a benzoic acid derivative featuring:

  • A quinoline core substituted with a methyl group at position 6.
  • A carbamoyl group (CONH₂) at position 3 and a 3-methoxyphenylamino moiety at position 4 of the quinoline ring.
  • A sulfonyl (SO₂) bridge linking the quinoline to the benzoic acid group at position 2.

Comparison with Structural Analogs

Methyl Ester Derivative: Methyl 3-(3-Carbamoyl-4-(3-Methoxyphenylamino)-8-Methylquinolin-6-ylsulfonyl)Benzoate

  • CAS No.: Not explicitly provided (related to ).
  • Molecular Formula : C₂₆H₂₃N₃O₆S (estimated from esterification of the parent acid).
  • Key Differences: Replacement of the carboxylic acid (-COOH) with a methyl ester (-COOCH₃).
  • Status : Discontinued, as indicated in .

Thio-Linked Analog: Methyl 3-(3-Carbamoyl-4-(3-Methoxyphenylamino)-8-Methylquinolin-6-ylthio)Benzoate

  • CAS No.: 801316-10-9 .
  • Molecular Formula : C₂₆H₂₃N₃O₄S
  • Molecular Weight : 473.54 g/mol .
  • Key Differences :
    • Sulfonyl (SO₂) replaced with a thio (S) bridge.
    • Impact :
  • Reduced oxidation state and molecular weight (473.54 vs. 491.12 g/mol).
  • Thioethers are less polar than sulfones, altering solubility and reactivity.
  • Synthesis and Stability : Requires storage at 2–8°C under nitrogen, indicating sensitivity to oxidation .
  • Availability : Offered by CymitQuimica in 100 mg and 250 mg quantities, unlike the discontinued parent compound .

Boronic Acid Derivatives (Unrelated but Contextual)

  • Example : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS RN 269409-73-6) .
  • Molecular Formula : C₁₃H₁₇BO₄.
  • Key Differences: Boron-containing group instead of quinoline-sulfonyl. Applications: Used in Suzuki-Miyaura cross-coupling reactions, highlighting the diversity of benzoic acid derivatives in synthetic chemistry .

Structural and Functional Analysis

Functional Group Impact

Group Parent Acid Methyl Ester Thio Analog
Quinoline Substitution 8-methyl 8-methyl 8-methyl
Linker Sulfonyl (SO₂) Sulfonyl (SO₂) Thio (S)
Acid/Esther -COOH -COOCH₃ -COOCH₃
Polarity High Moderate Low
Molecular Weight 491.12 ~490 (estimated) 473.54

Research and Commercial Status

  • Availability of Thio Analog : Currently available in small quantities (100 mg to 1 g) from suppliers like CymitQuimica and Hairui Chemical .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid, and how can yield and purity be maximized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonation of the quinoline core, followed by coupling with 3-methoxyaniline and carbamoylation. Key steps:

Sulfonation: Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid side reactions.

Amination: Optimize coupling conditions (e.g., Pd catalysts for Buchwald-Hartwig amination) .

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Monitor reaction progress via TLC and HPLC .

  • Critical Parameters: pH control during carbamoylation and inert atmosphere for amination.

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Assign peaks for the quinoline core (δ 8.5–9.0 ppm for H-2/H-4), sulfonyl group (δ 3.5–4.0 ppm), and methoxyphenyl protons (δ 6.7–7.3 ppm). Compare with analogs in for cross-validation .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy: Identify carbamoyl (C=O stretch at ~1680 cm⁻¹) and sulfonyl (S=O at ~1350 cm⁻¹) groups .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?

  • Methodological Answer:
  • Core Modifications: Syntize analogs with variations in the methoxyphenyl group (e.g., replacing OMe with Cl or CF₃) and compare activity .
  • Assay Design: Use in vitro models (e.g., enzyme inhibition assays targeting kinases or proteases) and measure IC₅₀ values. Cross-reference solubility data (see Table 1) to ensure bioavailability .
  • Data Analysis: Apply multivariate regression to correlate substituent electronegativity/logP with activity .

Q. How to resolve contradictory data in solubility and stability studies across different solvent systems?

  • Methodological Answer:
  • Controlled Experiments: Test solubility in DMSO, PBS (pH 7.4), and ethanol. Use UV-Vis spectroscopy for quantification.
  • Stability Analysis: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust storage conditions (e.g., -20°C under argon) based on results .
  • Example Data:
SolventSolubility (mg/mL)Stability (t₁/₂, days)
DMSO25.3 ± 1.230 ± 2
PBS (pH 7.4)0.8 ± 0.17 ± 1
Ethanol12.4 ± 0.914 ± 3

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling of this compound?

  • Methodological Answer:
  • PK Studies: Use Sprague-Dawley rats (IV/oral dosing). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze via LC-MS/MS for Cₘₐₓ, t₁/₂, and AUC .
  • Toxicity Screening: Conduct acute toxicity (OECD 423) and subchronic (28-day) studies. Monitor organ weights, hematology, and histopathology. Compare with structurally related sulfonamides in .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency across different research groups?

  • Methodological Answer:
  • Source Investigation: Compare assay conditions (e.g., enzyme source, buffer pH, ATP concentration). For example, kinase assays with human vs. recombinant enzymes may yield divergent IC₅₀ values .
  • Statistical Reconciliation: Apply Bland-Altman plots to assess inter-lab variability. Re-test under standardized protocols (e.g., Eurofins Panlabs assay guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
Reactant of Route 2
3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid

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